(Dimethyl-1,3-thiazol-2-yl)methanesulfonamide

TPSA hydrogen bonding drug-likeness

Fragment-based screening programs often fail due to regioisomer impurities in generic 'dimethylthiazole sulfonamide' lots. This compound's defined 4,5-dimethyl-2-methylenesulfonamide architecture provides a precise scaffold for dihydropteroate synthetase inhibition. - Quantifiable Regioisomer Identity: Unique TPSA of 73.05 Ų and LogP of 0.548 distinguish it from 4-substituted (59.06 Ų) and direct sulfonamide analogs, preventing SAR data corruption. - SAR-Ready Conformational Freedom: Two rotatable bonds enable systematic study of sulfonamide orientation for carbonic anhydrase isoform selectivity optimization.

Molecular Formula C6H10N2O2S2
Molecular Weight 206.3 g/mol
Cat. No. B13240169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethyl-1,3-thiazol-2-yl)methanesulfonamide
Molecular FormulaC6H10N2O2S2
Molecular Weight206.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)CS(=O)(=O)N)C
InChIInChI=1S/C6H10N2O2S2/c1-4-5(2)11-6(8-4)3-12(7,9)10/h3H2,1-2H3,(H2,7,9,10)
InChIKeyMYCBTPVWGYIWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Dimethyl-1,3-thiazol-2-yl)methanesulfonamide: Identity and Structure


(Dimethyl-1,3-thiazol-2-yl)methanesulfonamide (CAS 1522382-89-3), also named (4,5-Dimethylthiazol-2-yl)methanesulfonamide, is a low-molecular-weight (206.29 g/mol) heterocyclic sulfonamide with the molecular formula C₆H₁₀N₂O₂S₂ . The compound features a 4,5-dimethyl-substituted 1,3-thiazole core connected to a primary methanesulfonamide group (-CH₂-SO₂NH₂) via a methylene spacer, yielding the SMILES structure Cc1nc(CS(N)(=O)=O)sc1C . This structural architecture places it within the broader class of thiazole-sulfonamide hybrids, a scaffold recognized for antibacterial activity via dihydropteroate synthetase inhibition through para-aminobenzoic acid (PABA) mimicry, as well as carbonic anhydrase inhibition and anti-inflammatory applications [1]. The compound is commercially available as a research-grade building block (typical purity ≥95%) from multiple specialty chemical suppliers .

Fragment-based antibacterial screening: primary sulfonamide required for PABA-mimetic engagement
Conformational SAR at sulfonamide-thiazole junction: second rotatable bond enables flexible zinc-binding orientation
Sulfonyl chloride intermediate (CAS 1510229-71-6) available for late-stage diversification into focused libraries

(Dimethyl-1,3-thiazol-2-yl)methanesulfonamide: Why Generic Substitution Fails


Within the thiazole-sulfonamide chemical space, seemingly minor structural variations produce substantial divergence in physicochemical properties that directly impact biological target engagement, synthetic tractability, and procurement decision-making. The target compound's defining feature—a methylene (-CH₂-) spacer inserted between the thiazole C2 position and the sulfonamide sulfur atom—distinguishes it from direct thiazole-2-sulfonamides (e.g., CAS 616880-12-7) where the -SO₂NH₂ group attaches directly to the ring . This spacer increases molecular weight by 14 Da, adds one rotatable bond, and critically modulates both hydrogen-bonding capacity (TPSA) and lipophilicity (LogP) relative to regioisomeric analogs such as (2-methyl-1,3-thiazol-4-yl)methanesulfonamide (CAS 1247590-27-7) . The 4,5-dimethyl substitution pattern on the thiazole ring further differentiates the compound from 2,4-dimethyl and 2,5-dimethyl regioisomers, each exhibiting distinct electronic distributions and steric profiles that affect enzyme active-site complementarity [1]. These cumulative structural differences mean that procurement of a generic 'dimethylthiazole sulfonamide' without precise positional specification risks acquiring a compound with divergent solubility, permeability, and target-binding characteristics, undermining experimental reproducibility in SAR campaigns and biological screening programs.

Methylene spacer alters physicochemical profile
Replacement with direct thiazole-2-sulfonamide (no -CH₂- bridge) shifts TPSA and LogP, potentially changing permeability and solubility.
Regioisomeric dimethyl substitution matters
4,5-dimethyl pattern differs from 2,4- or 2,5-isomers in electronic distribution and steric fit; generic ordering risks acquiring an unintended isomer.
N-substituted methanesulfonamide loses critical pharmacophore
Absence of primary -SO₂NH₂ group abolishes PABA mimicry; analogs with substituted sulfonamide nitrogen cannot sustain dihydropteroate synthetase inhibition.

(Dimethyl-1,3-thiazol-2-yl)methanesulfonamide: Quantitative Differentiation Evidence


Methylene Spacer Increases Topological Polar Surface Area

The target compound (CAS 1522382-89-3) exhibits a calculated TPSA of 73.05 Ų compared with 59.06 Ų for the regioisomeric comparator (2-methyl-1,3-thiazol-4-yl)methanesulfonamide (CAS 1247590-27-7), representing a 23.7% increase in polar surface area . Both compounds share identical hydrogen-bond donor (1) and acceptor (4) counts, yet the positional difference in sulfonamide attachment relative to the thiazole ring nitrogen and sulfur atoms redistributes electron density, resulting in a measurably higher TPSA for the target compound . TPSA values above 60 Ų but below 140 Ų are generally associated with favorable oral bioavailability potential, and the target compound's value places it in a distinctly different permeability prediction bracket compared with the lower-TPSA regioisomer [1].

TPSA difference
Cross-study comparable
Target: 73.05 Ų vs. comparator: 59.06 Ų (Δ +13.99 Ų, +23.7%)
Supports differentiated permeability prediction and CNS-avoidance screening design.
In silico calculation from single vendor; verify consistency across sources.
TPSA hydrogen bonding drug-likeness regioisomer comparison

Balanced LogP Optimizes Membrane Partitioning

The target compound displays a computed LogP of 0.548, which falls intermediately between the more lipophilic regioisomer (2-methyl-1,3-thiazol-4-yl)methanesulfonamide (LogP = 0.823) and the more hydrophilic direct sulfonamide analog 4,5-dimethylthiazole-2-sulfonamide (CAS 616880-12-7, LogP = 0.407) . This intermediate lipophilicity is noteworthy because the methylene spacer in the target compound simultaneously increases molecular weight (206.29 vs. 192.26 Da for both comparators) while maintaining a LogP value closer to the direct sulfonamide, suggesting the spacer contributes to hydrogen-bonding potential without proportionally increasing hydrophobicity .

LogP comparison
Cross-study comparable
Target LogP 0.548; regioisomer 0.823; direct sulfonamide 0.407
Intermediate lipophilicity may support balanced Gram-negative membrane penetration.
Values computed by vendor; experimental LogD determination recommended for assay correlation.
LogP lipophilicity membrane permeability comparative physicochemical profiling

Increased Conformational Flexibility Versus Direct Sulfonamide Analog

The methylene spacer in the target compound introduces a second rotatable bond (Rotatable_Bonds = 2) compared with the direct thiazole-2-sulfonamide analog 4,5-dimethylthiazole-2-sulfonamide (CAS 616880-12-7), which has only one rotatable bond (Rotatable_Bonds = 1) . This additional rotational degree of freedom allows the sulfonamide group to sample a broader conformational space relative to the thiazole ring plane, which may enable more favorable induced-fit interactions with enzyme active sites that demand specific sulfonamide orientations for zinc coordination (as in carbonic anhydrase) or PABA-mimetic binding (as in dihydropteroate synthetase) [1].

Rotatable bonds
Cross-study comparable
Target: 2 rot. bonds vs. direct analog: 1 rot. bond (+100% increase)
Added flexibility enables broader conformational sampling for enzyme active-site fit.
Entropy penalty may differ; binding kinetics should be characterized per target.
rotatable bonds conformational flexibility SAR molecular recognition

Primary Sulfonamide: Essential for Class-Level Antibacterial Activity

A systematic study of sulfonamide derivatives incorporating benzimidazole, indazole, benzothiazole, and thiazole scaffolds reported that thiazole-bearing sulfonamides exhibit broad-spectrum antibacterial activity with MIC values spanning 3.1–50 µg/mL against B. cereus, S. aureus, E. coli, and P. aeruginosa in broth dilution assays [1]. Within this series, the presence of a primary sulfonamide (-SO₂NH₂) group—a feature retained in the target compound—was essential for PABA-competitive inhibition of dihydropteroate synthetase, whereas N-substituted sulfonamide derivatives showed substantially reduced or abolished activity [1]. A separate study on 1,3-thiazole-sulfonamide hybrids reported inhibition zones of up to 32 mm against S. aureus and 28 mm against E. coli for optimized derivatives, confirming that the thiazole-sulfonamide scaffold can achieve potency comparable to reference antibiotics when appropriately substituted [2]. Note: These data represent class-level inference; no direct MIC measurement for the specific target compound (CAS 1522382-89-3) has been published in the peer-reviewed literature as of the search date.

Antibacterial class SAR
Class-level inference
Class range MIC 3.1–50 µg/mL; primary sulfonamide essential for activity
Target compound retains the critical -SO₂NH₂ group; direct MIC data still pending.
No published MIC for CAS 1522382-89-3; class-level inference only.
antibacterial MIC PABA mimicry dihydropteroate synthetase class-level SAR

Sulfonyl Chloride Derivative for Late-Stage Diversification

The target compound's sulfonyl chloride derivative, (dimethyl-1,3-thiazol-2-yl)methanesulfonyl chloride (CAS 1510229-71-6), is directly accessible from the parent sulfonamide and serves as a reactive intermediate for diversification into sulfonamide libraries via reaction with amine nucleophiles [1]. Recent patent literature explicitly cites this sulfonyl chloride in the development of anti-inflammatory drug candidates and neuroprotective agents targeting age-related and neurodegenerative conditions [1]. This contrasts with the direct sulfonamide analog 4,5-dimethylthiazole-2-sulfonamide (CAS 616880-12-7), whose sulfonyl chloride derivative places the reactive center directly on the thiazole ring, potentially altering the electronic environment and reactivity profile compared with the methylene-spaced analog .

Sulfonyl chloride route
Supporting evidence
CAS 1510229-71-6 commercially listed; cited in anti-inflammatory/neuroprotective patent literature
De-risked intermediate for library synthesis with patent-documented biological rationale.
Reactivity profile should be validated under intended reaction conditions.
synthetic intermediate sulfonyl chloride late-stage functionalization patent-derived applications

(Dimethyl-1,3-thiazol-2-yl)methanesulfonamide: High-Value Applications


Antibacterial Fragment-Based Screening with Primary Sulfonamide

The target compound is an appropriate selection for fragment-based antibacterial screening libraries where the primary sulfonamide (-SO₂NH₂) group is mandatory for PABA-mimetic dihydropteroate synthetase inhibition. Its TPSA of 73.05 Ų and LogP of 0.548 position it within the favorable drug-likeness space for bacterial penetration , while the 4,5-dimethyl substitution on the thiazole ring provides a defined and synthetically tractable vector for fragment growing or merging strategies. In contrast, the more hydrophilic direct sulfonamide analog (CAS 616880-12-7, LogP 0.407) or the more lipophilic regioisomer (CAS 1247590-27-7, LogP 0.823) may present suboptimal permeability-solubility trade-offs for certain bacterial strain panels .

Conformational Flexibility SAR at Sulfonamide-Thiazole Junction

The presence of two rotatable bonds in the target compound—versus a single rotatable bond in the direct sulfonamide analog (CAS 616880-12-7)—makes this compound uniquely suited for SAR studies investigating the impact of sulfonamide conformational freedom on target binding . This is particularly relevant for carbonic anhydrase inhibitor programs, where the orientation of the sulfonamide zinc-binding group relative to the thiazole scaffold is a critical determinant of isoform selectivity and inhibitory potency, as demonstrated by Kılıcaslan et al. (2017) for thiazole-bearing sulfonamides with hCA I and hCA II Ki values in the sub-micromolar range [1].

Hit-to-Lead Optimization via Sulfonyl Chloride Diversification

Programs requiring rapid SAR expansion around the sulfonamide nitrogen can utilize the sulfonyl chloride derivative (CAS 1510229-71-6) of the target compound as a key intermediate for parallel amination reactions, generating diverse N-substituted sulfonamide libraries in a single synthetic step . The patent-documented applications of this intermediate in anti-inflammatory and neuroprotective drug development provide precedented biological rationale, reducing the risk associated with scaffold selection in early-stage drug discovery. The methylene spacer ensures that the reactive sulfonyl chloride center is sterically decoupled from the thiazole ring, potentially enabling broader amine substrate scope compared with direct thiazole-sulfonyl chlorides .

Thiazole Regioisomer Comparator-Control Profiling

When conducting systematic biological profiling of thiazole-sulfonamide regioisomers, the target compound serves as a critical 2-substituted-4,5-dimethyl variant, complementing the 4-substituted (CAS 1247590-27-7) and 5-substituted (CAS 1865582-48-4) regioisomers. The measured TPSA difference of 14 Ų (73.05 vs. 59.06) between the 2-substituted and 4-substituted regioisomers provides a quantifiable physicochemical perturbation for deconvoluting structure-property-activity relationships, enabling data-driven selection of the optimal regioisomer for subsequent optimization. Without the target compound in such profiling panels, the SAR landscape remains incomplete, potentially overlooking the regioisomer with the most favorable balance of target potency and drug-like properties.

Application
Selection Property
Validation Focus
Antibacterial fragment-based screening
Primary sulfonamide PABA-mimetic engagement
MIC and bacterial panel screening assays
Sulfonamide conformational SAR studies
Rotatable bond count and flexible zinc-binding orientation
Carbonic anhydrase isoform selectivity profiling
Late-stage diversification via sulfonyl chloride
Sulfonyl chloride intermediate availability (CAS 1510229-71-6)
Library synthesis and nucleophilic substrate scope
Regioisomer comparator-control profiling
Quantifiable TPSA differentiation among thiazole regioisomers
Structure-property-activity relationship deconvolution
Quote Request

Request a Quote for (Dimethyl-1,3-thiazol-2-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.